Calcium trifluoromethanesulfonate
Overview
Description
Calcium trifluoromethanesulfonate, also known as calcium triflate, is a compound widely used as a Lewis acid catalyst in organic synthesis . It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides .
Synthesis Analysis
Calcium trifluoromethanesulfonate can be used as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds .Molecular Structure Analysis
The molecular formula of Calcium trifluoromethanesulfonate is C2CaF6O6S2 . Its molecular weight is 338.22 g/mol .Chemical Reactions Analysis
As a Lewis acid catalyst, Calcium trifluoromethanesulfonate facilitates a variety of reactions. It is involved in the aldol reaction, Michael additions, and ring-opening reactions of epoxides . It can also be used to synthesize β-amino alcohols via aminolysis of epoxides .Physical And Chemical Properties Analysis
Calcium trifluoromethanesulfonate has a melting point of 350 °C . Its linear formula is (CF3SO3)2Ca .Scientific Research Applications
Catalytic Applications
Calcium trifluoromethanesulfonate has been utilized as a catalyst in various chemical reactions. For instance, it has been used to facilitate the epoxide opening with protected amino acids, leading to high yields and very short reaction times. This method enabled the synthesis of hydroxyethyleneamine dipeptide isosteres, showcasing the catalyst's effectiveness in organic synthesis (Sova et al., 2007).
Role in Organic Synthesis
Calcium trifluoromethanesulfonate plays a significant role in various organic synthesis processes. It's used in the activation of sulfonyl fluorides towards nucleophilic addition with amines. This reaction transforms a diverse array of sulfonyl fluorides and amines into corresponding sulfonamides with good yield, demonstrating the compound's versatility in organic chemistry (Mukherjee et al., 2018).
Applications in Supramolecular Chemistry
In the realm of supramolecular chemistry, calcium trifluoromethanesulfonate forms part of the structure in various supramolecular complexes. For instance, it has been identified in the structure of the calcium-trifluoromethanesulfonate-1,3-di-4-pyridylurea-methanol complex, where the calcium ion is coordinated by other molecules, demonstrating the compound's utility in studying molecular interactions and structures (Barboiu & van der Lee, 2003).
Environmental Applications
Calcium trifluoromethanesulfonate has also been studied in environmental applications, particularly in water treatment. It's been investigated for its role in the removal of perfluorooctane sulfonate (PFOS) from water, highlighting its potential use in environmental remediation processes (Zhao et al., 2013).
Safety And Hazards
Calcium trifluoromethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .
Future Directions
properties
IUPAC Name |
calcium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Ca/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLFUHLKNBKQQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaF6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069000 | |
Record name | Methanesulfonic acid, trifluoro-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium trifluoromethanesulfonate | |
CAS RN |
55120-75-7 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055120757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonic acid, trifluoro-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM TRIFLUOROMETHANESULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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